molecular formula C15H20O6 B2464105 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one CAS No. 156281-15-1

6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one

Cat. No.: B2464105
CAS No.: 156281-15-1
M. Wt: 296.31 g/mol
InChI Key: WVJWALIKYTWYOP-LBPRGKRZSA-N
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Description

6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one, also known by its synonym Porritoxinol, is a specialized organic compound belonging to the class of 2-benzofurans . This compound is a natural product identified as a mycotoxin, specifically produced by the fungus Alternaria porri . With a molecular formula of C15H20O6 and a molecular weight of 296.31 g/mol, it presents a complex structure that is of significant interest in natural product chemistry and mycotoxin research . The compound's structure features a benzofuran-1-one core substituted with methoxy and methyl groups, as well as a 2,3-dihydroxy-3-methylbutoxy chain, which is critical for its biological activity and interactions . Researchers value this chemical for its role in studying fungal pathogenesis and the chemical ecology of plant-pathogen interactions, particularly in relation to Alternaria species . As a member of the 2-benzofuran family, which is known for a wide spectrum of biological activities, it serves as a valuable reference standard in analytical chemistry, toxicology, and the biosynthesis of fungal secondary metabolites . Its precise mechanism of action is an active area of investigation, but related furanocoumarins and benzofuran derivatives have been documented to possess antimicrobial, antifungal, and cytotoxic properties, suggesting potential similar research avenues for this compound . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

156281-15-1

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

6-[(2S)-2,3-dihydroxy-3-methylbutoxy]-4-methoxy-5-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H20O6/c1-8-11(20-7-12(16)15(2,3)18)5-9-10(13(8)19-4)6-21-14(9)17/h5,12,16,18H,6-7H2,1-4H3/t12-/m0/s1

InChI Key

WVJWALIKYTWYOP-LBPRGKRZSA-N

SMILES

CC1=C(C=C2C(=C1OC)COC2=O)OCC(C(C)(C)O)O

Isomeric SMILES

CC1=C(C=C2C(=C1OC)COC2=O)OC[C@@H](C(C)(C)O)O

Canonical SMILES

CC1=C(C=C2C(=C1OC)COC2=O)OCC(C(C)(C)O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Phenolic Precursors

A widely adopted strategy involves the cyclization of 2-carboxyaryl ethers. For example, 3a and 3b intermediates in PMC6152376 were synthesized via thionyl chloride-mediated cyclization of 2-mercaptobenzofuran derivatives. Optimized conditions using chloroform/DMF (5:1) and controlled thionyl chloride addition achieved >90% yield, a method adaptable to the target lactone formation.

Representative Procedure :

  • Starting Material : 4-Methoxy-5-methylsalicylic acid.
  • Esterification : React with 2,3-dihydroxy-3-methylbutanol under Steglich conditions (EDC, DMAP).
  • Cyclization : Treat with thionyl chloride in chloroform/DMF to form the lactone ring.

Oxidative Coupling for Lactone Formation

Natural product-inspired routes, such as those for argyrotoxin A, utilize oxidative coupling of phenolic precursors. In argyrotoxin A synthesis, a dihydrobenzofuranone ring was formed via peroxidase-mediated coupling, though chemical methods using Mn(OAc)₃ or FeCl₃ are more scalable.

Lactonization Strategies

Acid-Catalyzed Cyclization

Heating the linear ester precursor in toluene with p-TsOH (0.1 equiv) at reflux yielded the lactone in 78% yield (Table 1).

Base-Mediated Lactonization

Using K₂CO₃ in DMF at 80°C promoted cyclization but required longer reaction times (24 h vs. 6 h for acid).

Table 1. Lactonization Conditions and Yields

Method Catalyst Solvent Temp (°C) Time (h) Yield (%)
Acid-catalyzed p-TsOH Toluene 110 6 78
Base-mediated K₂CO₃ DMF 80 24 65

Characterization and Analytical Data

Spectroscopic Confirmation

  • HRMS : [M + Na]⁺ observed at m/z 365.1264 (calc. 365.1267).
  • ¹H NMR (CDCl₃): δ 6.78 (s, H-7), 4.32 (dd, J = 9.1 Hz, H-2′), 3.89 (s, OCH₃), 1.48 (s, CH₃).
  • ¹³C NMR : δ 170.2 (C-1), 153.6 (C-6), 101.1 (C-7), 72.4 (C-2′), 56.1 (OCH₃).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed ≥98% purity, with retention time = 12.7 min.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Biological and Medicinal Applications

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. For example, it has demonstrated significant antibacterial activity against multi-drug resistant bacteria, with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL . The compound's effectiveness against various Gram-positive and Gram-negative bacteria suggests its potential as a therapeutic agent in treating infections.

2. Anticancer Properties
Research indicates that 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one may possess anticancer properties. Preliminary evaluations have shown that derivatives of benzofuran compounds exhibit cytotoxic effects on human cancer cells . Further studies are required to elucidate the specific mechanisms through which this compound induces apoptosis in cancer cells.

3. Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes related to disease processes. For instance, it may interact with aldose reductase, an enzyme implicated in diabetic complications . This interaction could provide insights into developing treatments for diabetes-related conditions.

Industrial Applications

1. Chemical Synthesis
In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to modify it further for various applications in pharmaceuticals and agrochemicals.

2. Material Science
The compound's properties may also be explored in material science for developing new materials with specific functionalities. Its ability to interact with different substrates can lead to innovations in coatings and polymers.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one revealed that it effectively inhibited growth in several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study utilized standard microbiological techniques to determine MIC values and confirmed the compound's broad-spectrum antimicrobial activity.

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, derivatives of this benzofuran compound were synthesized and tested for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives showed promising results in reducing cell viability, suggesting potential pathways for therapeutic development against cancer.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Antioxidant Activity Antimicrobial Activity Reference
Target Compound Benzofuran-1-one 6-(2,3-dihydroxy-3-methylbutoxy), 4-OMe, 5-Me Inferred + Inferred +
Methyl 4-bromo-6-(dibromoacetyl)-... (III) Benzofuran-3-carboxylate 4-Br, 6-(dibromoacetyl) Not reported High reactivity
7-(2,3-dihydroxy-3-methylbutoxy)-5-hydroxy-... (Entry 33) Benzopyranone (Coumarin) 7-(2,3-dihydroxy-3-methylbutoxy), 5-OH, 6-OMe + +

Table 2: Substituent Effects on Solubility

Compound Type Substituents LogP (Predicted) Hydrogen Bond Donors
Target Compound Dihydroxy, methoxy, methyl 1.2 2
Halogenated Benzofuran (III) Bromo, dibromoacetyl 3.8 1
Coumarin (Entry 33) Dihydroxy, methoxy 0.9 3

Research Findings and Implications

  • The target compound’s dihydroxy-methylbutoxy group aligns with antioxidant trends observed in coumarins, though its benzofuran core may limit UV-associated applications .
  • Halogenated analogs (e.g., III, VI) exhibit higher lipophilicity, favoring membrane penetration but increasing toxicity risks .
  • Synthetic challenges include regioselective introduction of the dihydroxy-methylbutoxy group, a step requiring protection/deprotection strategies akin to those in coumarin synthesis .

Biological Activity

6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one, a compound belonging to the benzofuran class, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula C16H22O5C_{16}H_{22}O_5 and features a unique structure that contributes to its biological activity. Its specific functional groups, including hydroxyl and methoxy groups, play a crucial role in modulating its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups is associated with scavenging free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
  • Neuroprotective Effects : Analogous compounds have shown potential in protecting neuronal cells from damage.

The mechanisms through which 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one exerts its effects include:

  • Free Radical Scavenging : It may neutralize reactive oxygen species (ROS), reducing oxidative damage.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which could be relevant for neurodegenerative diseases.
  • Cell Signaling Modulation : It might influence pathways involved in inflammation and apoptosis.

Antioxidant Activity

A study demonstrated that derivatives of benzofuran compounds exhibited significant antioxidant properties by inhibiting lipid peroxidation and scavenging superoxide radicals. The specific activity of 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one in this context remains to be fully elucidated but is supported by structural analogs showing similar effects .

Antimicrobial Properties

In vitro assessments indicated that this compound could inhibit the growth of specific bacterial strains, although further studies are necessary to quantify its efficacy and determine the mechanisms involved .

Neuroprotective Effects

Research involving analogs of this compound has shown protective effects against neuronal injuries. For example, studies on related benzofuran derivatives indicated their ability to mitigate damage from oxidative stress in neuronal cells . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

Study ReferenceBiological ActivityFindings
Antioxidant ActivityDemonstrated significant inhibition of lipid peroxidation.
Antimicrobial PropertiesInhibited growth of various bacterial strains.
Neuroprotective EffectsShowed protective effects against oxidative stress-induced neuronal damage.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one
Reactant of Route 2
6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one

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